molecular formula C9H8N2O B12861117 3-Methyl-5-(3-pyridyl)isoxazole CAS No. 85903-38-4

3-Methyl-5-(3-pyridyl)isoxazole

Cat. No.: B12861117
CAS No.: 85903-38-4
M. Wt: 160.17 g/mol
InChI Key: RNJOAVAFFYZWSD-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-(pyridin-3-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Research has shown that isoxazole derivatives, including 3-Methyl-5-(3-pyridyl)isoxazole, exhibit notable antitumor properties. Several studies have synthesized various isoxazole compounds and evaluated their cytotoxic effects against different cancer cell lines.

  • Mechanism of Action : Isoxazoles can act as inhibitors of cyclooxygenase enzymes, which are implicated in cancer progression. For instance, derivatives have been designed to selectively inhibit COX-1, leading to reduced tumor growth in ovarian cancer cell lines (OVCAR-3) .
  • Case Studies :
    • Compound Evaluation : A study synthesized N-phenyl-5-carboxamidyl isoxazoles that showed significant cytotoxicity against colon cancer cells, with one compound exhibiting an IC50 value of 2.5 µg/mL .
    • FLT3 Inhibition : Another series of isoxazole derivatives were identified as FLT3 inhibitors, leading to complete tumor regression in xenograft models of acute myeloid leukemia .
CompoundCancer TypeIC50 Value (µg/mL)Mechanism
N-phenyl-5-carboxamidyl isoxazoleColon Cancer2.5COX Inhibition
FLT3 inhibitor derivativeAcute Myeloid LeukemiaN/AFLT3 Inhibition

Antimicrobial Properties

The antimicrobial potential of isoxazole derivatives has been extensively studied, with promising results against various bacterial strains.

  • Bacterial Activity : Isoxazoles have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. A hybrid compound synthesized from triazole and isoxazole showed bactericidal effects with a minimum inhibitory concentration (MIC) of 15 mg/mL for E. coli .
  • Case Studies :
    • Antibacterial Screening : A series of 5-(heteroaryl)isoxazoles were evaluated for their antibacterial properties, revealing significant activity against multiple strains including S. aureus and P. aeruginosa .
    • Hybrid Compounds : Novel isoxazole-triazole hybrids exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents .
Compound TypeBacterial StrainMIC (mg/mL)Activity
Isoxazole derivativeE. coli ATCC 2592215Bactericidal
Isoxazole-triazole hybridP. aeruginosa30Bacteriostatic

Neuropharmacological Applications

Isoxazoles are also being explored for their neuropharmacological effects, particularly as potential ligands for nicotinic receptors.

  • Nicotinic Receptor Interaction : Compounds like this compound have been evaluated for their binding affinity to nicotinic receptors, which are crucial in neurodegenerative diseases and cognitive disorders .
  • Case Studies :
    • Research has indicated that certain isoxazole derivatives can modulate nicotinic receptor activity, offering insights into their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyridin-2-yl)isoxazole
  • 3-Methyl-5-(pyridin-4-yl)isoxazole
  • 5-Methyl-3-(pyridin-3-yl)isoxazole

Uniqueness

3-Methyl-5-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Methyl-5-(3-pyridyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews various studies focusing on its antibacterial, anticancer, and immunosuppressive properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring, which is known for enhancing biological activity through improved pharmacokinetic properties. The synthesis of this compound typically involves the reaction of substituted isoxazoles with various reagents to yield the target structure.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of isoxazole derivatives, including this compound. For instance, a series of derivatives synthesized from 3-(3-pyridyl)-2-oxazolidinone exhibited broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. One study reported a minimum inhibitory concentration (MIC) of 16 μg/mL for a related compound against Bacillus subtilis, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Isoxazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Related Compound 12eBacillus subtilis16
Other DerivativeStreptococcus pneumoniaeTBD

Anticancer Activity

Research has also indicated that isoxazole derivatives possess anticancer properties. A study focusing on a series of 3,5-diaryl isoxazoles demonstrated significant cytotoxic effects against human cancer cell lines, particularly prostate cancer cells (PC3). The selectivity index for one derivative was comparable to that of established chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
This compoundPC3TBDTBD
Diaryl Isoxazole 26PC3TBDComparable to 5-FU

Immunosuppressive Properties

The immunosuppressive effects of isoxazole derivatives have been explored in various models. A notable study examined the ability of these compounds to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, suggesting potential applications in autoimmune diseases .

Table 3: Immunosuppressive Activity

CompoundModelEffect on PBMC ProliferationTNF-α Production Inhibition
5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamidePBMCsSignificant inhibitionStrong inhibition

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding mechanisms of isoxazole derivatives with their biological targets. For example, docking simulations revealed that specific substitutions on the isoxazole ring enhance binding affinity to bacterial ribosomes, which is crucial for their antibacterial activity .

Properties

CAS No.

85903-38-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3

InChI Key

RNJOAVAFFYZWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN=CC=C2

Origin of Product

United States

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